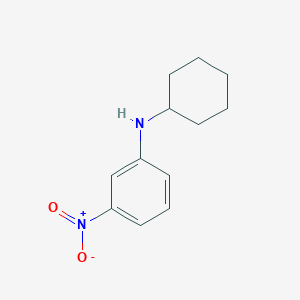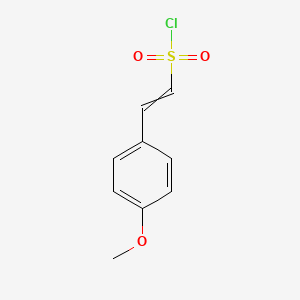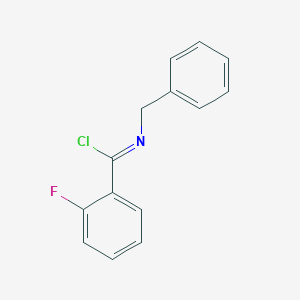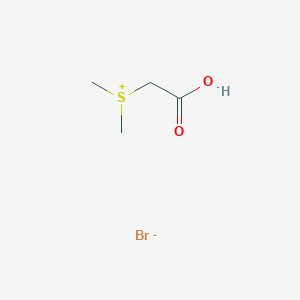
(2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol: is a chemical compound with the molecular formula C12H18O3. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and solubility, making it useful in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol typically involves the condensation of benzaldehyde with ethyl glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of an acetal intermediate, which is then reduced to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and crystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl halides, benzyl amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its stability and reactivity make it a valuable tool for probing biochemical processes .
Medicine: Its unique structure allows for the design of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its chemical properties contribute to the performance and durability of these materials .
Wirkmechanismus
The mechanism of action of (2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its benzylic position is particularly reactive, allowing for substitution and oxidation reactions. The pathways involved include nucleophilic substitution (SN1 and SN2) and free radical mechanisms .
Vergleich Mit ähnlichen Verbindungen
- 5-Ethyl-1,3-dioxane-5-methanol
- 5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one
- Ethyl 2-(1,3-dioxan-2-yl)benzoylformate
Comparison:
- 5-Ethyl-1,3-dioxane-5-methanol: Similar in structure but lacks the benzyl group, making it less reactive in certain substitution reactions.
- 5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Contains an allyl group, which allows for thiol-ene click chemistry, unlike (2-Benzyl-5-ethyl-1,3-dioxan-5-yl)methanol.
- Ethyl 2-(1,3-dioxan-2-yl)benzoylformate: Features a benzoyl group, providing different reactivity and applications in organic synthesis .
Eigenschaften
CAS-Nummer |
112405-84-2 |
|---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
(2-benzyl-5-ethyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C14H20O3/c1-2-14(9-15)10-16-13(17-11-14)8-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3 |
InChI-Schlüssel |
LHWZRMLRPYPHHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC(OC1)CC2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)




![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)

